molecular formula C12H13Cl2NS B2609019 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride CAS No. 1049726-64-8

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride

Cat. No.: B2609019
CAS No.: 1049726-64-8
M. Wt: 274.2
InChI Key: SRTIAOKLGSHUFO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound. The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic substitution: Substituted thiazoles with various functional groups.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Thiazolidines.

Scientific Research Applications

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-phenyl-1,3-thiazole hydrochloride
  • 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride
  • 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride

Uniqueness

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNS.ClH/c1-2-9-3-5-10(6-4-9)12-14-11(7-13)8-15-12;/h3-6,8H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTIAOKLGSHUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049726-64-8
Record name 4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride
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